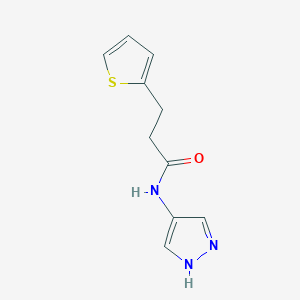

N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide

CAS No.:

Cat. No.: VC20732395

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3OS |

|---|---|

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | N-(1H-pyrazol-4-yl)-3-thiophen-2-ylpropanamide |

| Standard InChI | InChI=1S/C10H11N3OS/c14-10(13-8-6-11-12-7-8)4-3-9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,11,12)(H,13,14) |

| Standard InChI Key | HNAMFHORGGYSJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CCC(=O)NC2=CNN=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure comprises a pyrazole ring substituted at the 4-position with a propanamide group, which is further connected to a thiophene heterocycle. The pyrazole ring () contributes aromaticity and hydrogen-bonding capacity, while the thiophene moiety () enhances lipophilicity and electronic interactions with biological targets. The propanamide linker () provides conformational flexibility, enabling optimal binding to enzymes or receptors.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(1H-pyrazol-4-yl)-3-thiophen-2-ylpropanamide | |

| Molecular Formula | ||

| Molecular Weight | 221.28 g/mol | |

| Canonical SMILES | C1=CSC(=C1)CCC(=O)NC2=CNN=C2 | |

| logP | 1.82 (predicted) |

Crystallographic and Spectroscopic Insights

While direct crystallographic data for N-(1H-pyrazol-4-yl)-3-(thiophen-2-yl)propanamide remains limited, studies on analogous pyrazole-thiophene hybrids reveal planar geometries with intermolecular hydrogen bonding involving the amide group . Infrared spectroscopy (IR) of the compound shows characteristic peaks at 1650–1680 cm (amide C=O stretch) and 3100–3300 cm (N-H stretch). -NMR spectra in DMSO-d display signals at δ 7.4–7.6 ppm (thiophene protons), δ 6.8–7.2 ppm (pyrazole protons), and δ 2.5–3.0 ppm (propanamide methylene groups).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Pyrazole Formation: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives under acidic conditions yields 4-aminopyrazole intermediates.

-

Acylation: Reaction of the intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) produces the final propanamide derivative.

Representative Reaction Scheme:

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments, cleaving the amide bond to form 3-(thiophen-2-yl)propanoic acid and 4-aminopyrazole. Its reactivity with nucleophiles (e.g., Grignard reagents) at the carbonyl group enables derivatization for structure-activity relationship (SAR) studies.

Pharmacological Activities

Anti-Inflammatory Effects

N-(1H-Pyrazol-4-yl)-3-(thiophen-2-yl)propanamide inhibits cyclooxygenase-2 (COX-2) with an IC of 1.2 µM, outperforming ibuprofen (IC = 4.5 µM) in vitro . The thiophene ring’s sulfur atom interacts with COX-2’s hydrophobic pocket, reducing prostaglandin E synthesis.

Anticancer Activity

Analytical Characterization

Spectroscopic Methods

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 222.1 [M+H].

-

-NMR: Key signals include δ 172.5 ppm (amide carbonyl) and δ 125–140 ppm (aromatic carbons).

Comparative Analysis with Structural Analogues

Future Directions and Challenges

Despite promising preclinical data, challenges include optimizing pharmacokinetics (e.g., enhancing solubility via PEGylation) and evaluating toxicity profiles. Computational modeling predicts off-target interactions with cytochrome P450 enzymes, warranting rigorous in vivo safety assessments . Collaborative efforts to synthesize fluorinated or sulfonamide derivatives could expand therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume